Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications, including textiles and fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves multiple steps. The initial step typically includes the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often target the nitro groups, converting them to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinone-like structures .
Scientific Research Applications
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- primarily involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to form stable complexes with metals also contributes to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Similar structure but with a bromo substituent instead of chloro.
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-: Contains an acetyloxyethyl group, offering different chemical properties
Uniqueness
The uniqueness of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- lies in its specific combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
23807-28-5 |
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Molecular Formula |
C20H20ClN7O7 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H20ClN7O7/c1-12(30)23-15-10-17(26(6-7-29)5-3-4-22)19(35-2)11-16(15)24-25-20-14(21)8-13(27(31)32)9-18(20)28(33)34/h8-11,29H,3,5-7H2,1-2H3,(H,23,30) |
InChI Key |
WECQKZZOBBSHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CCO |
Origin of Product |
United States |
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